Structural Distinction: Furan-3-yl vs. Thiophen-3-yl Terminal Heteroaryl Group Compared to the 2,2'-Bithiophene Analog
The target compound incorporates a furan-3-yl group directly attached to the 5-position of the thiophene core, whereas the closest commercially available analog, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-imidazole-4-sulfonamide, replaces this with a thiophen-3-yl group . The furan oxygen introduces a stronger hydrogen-bond acceptor (pKₐₕₐ ~ −2.5 for furan vs. ~ −4.0 for thiophene) and reduces the ring aromaticity, altering π-stacking interactions with target protein residues. The C–O–C bond angle in furan (~106°) is narrower than the C–S–C angle in thiophene (~92°), producing different spatial orientation of the terminal ring relative to the imidazole sulfonamide warhead [1].
| Evidence Dimension | Terminal heteroaryl ring identity and geometry |
|---|---|
| Target Compound Data | Furan-3-yl (C₄H₃O); C–O–C bond angle ~106°; hydrogen-bond acceptor strength pKₐₕₐ ~ −2.5 |
| Comparator Or Baseline | Thiophen-3-yl (C₄H₃S); C–S–C bond angle ~92°; hydrogen-bond acceptor strength pKₐₕₐ ~ −4.0 |
| Quantified Difference | Bond angle difference ~14°; hydrogen-bond basicity difference ~1.5 pKₐₕₐ units |
| Conditions | Gas-phase computational geometry and solution-phase hydrogen-bond basicity scale (ref. Laurence, C. & Berthelot, M. Perspectives in Drug Discovery and Design 18, 39–60, 2000) |
Why This Matters
For procurement decisions, the furan-3-yl group confers structurally distinct pharmacophore features that cannot be reproduced by the bithiophene analog, making the target compound a unique candidate for screening campaigns where hydrogen-bonding or ring geometry is hypothesized to drive target engagement.
- [1] Laurence, C., Berthelot, M. Observations on the strength of hydrogen bonding. Perspectives in Drug Discovery and Design 18, 39–60 (2000). View Source
